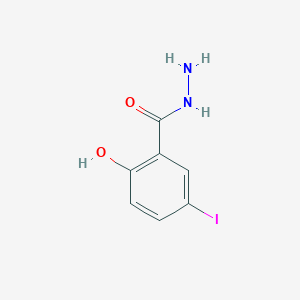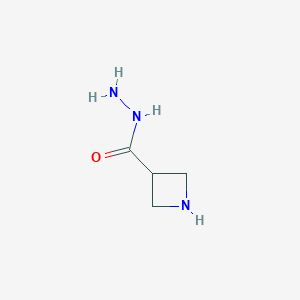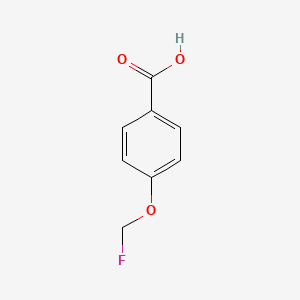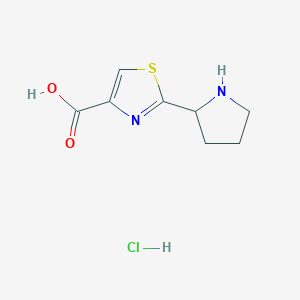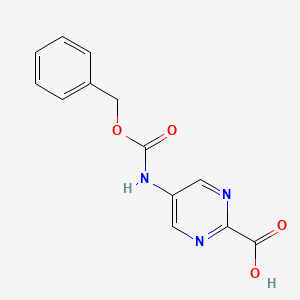
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is a pyrimidine derivative with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group attached to the amino group.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is as follows:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This step prevents unwanted reactions during subsequent transformations.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions. Various synthetic routes exist, including condensation reactions between appropriate precursors.
Carboxylation: The carboxylic acid group is introduced using carboxylation reactions. This can be achieved by treating the intermediate compound with a carboxylating agent.
Deprotection: Finally, the benzyloxycarbonyl group is removed to yield the target compound.
Industrial Production Methods:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves efficient and cost-effective processes to achieve high yields.
Analyse Chemischer Reaktionen
5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: can undergo various reactions:
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biochemistry: It may serve as a building block for peptide synthesis.
Chemical Biology: Scientists use it as a probe or precursor in biological studies.
Wirkmechanismus
The exact mechanism of action for 5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid depends on its specific context. It may interact with molecular targets or participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
and (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid . These compounds share structural similarities but have distinct functional groups.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C13H11N3O4 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-12(18)11-14-6-10(7-15-11)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ATMKAIWOCRLTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


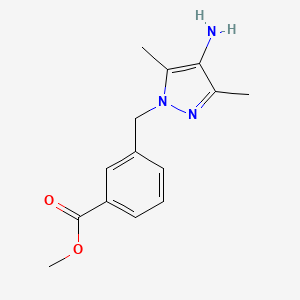
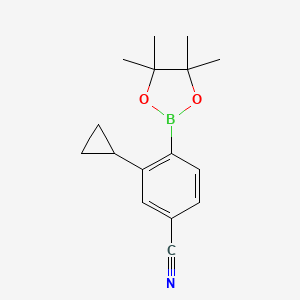




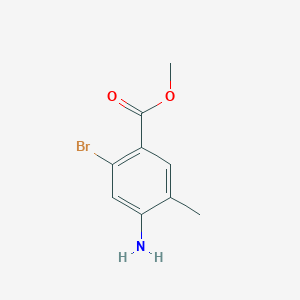

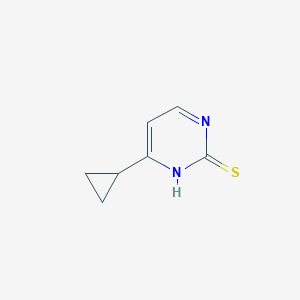
![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
